molecular formula C15H22N2O2 B11265112 N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-4-carboxamide

N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-4-carboxamide

Cat. No.: B11265112
M. Wt: 262.35 g/mol
InChI Key: IQZJHUXXZOYRGW-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-4-carboxamide is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure consists of a piperidine ring substituted with a methoxyphenyl group and a carboxamide group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-4-carboxamide typically involves the reaction of 4-methylpiperidine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted piperidine derivatives .

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-4-methylpiperidine-4-carboxamide
  • 4-((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-4-carboxamide is unique due to its specific substitution pattern and the presence of both methoxy and carboxamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-4-carboxamide

InChI

InChI=1S/C15H22N2O2/c1-15(7-9-16-10-8-15)14(18)17-11-12-3-5-13(19-2)6-4-12/h3-6,16H,7-11H2,1-2H3,(H,17,18)

InChI Key

IQZJHUXXZOYRGW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1)C(=O)NCC2=CC=C(C=C2)OC

Origin of Product

United States

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